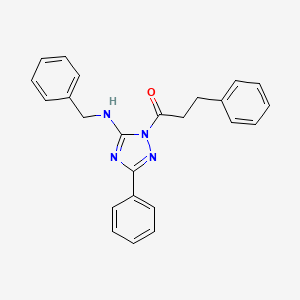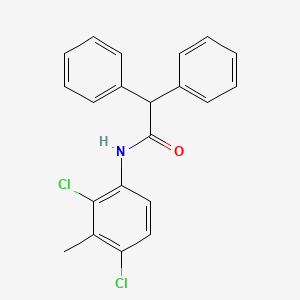
3-(5-ethyl-2-furyl)-N-(4-iodophenyl)propanamide
Vue d'ensemble
Description
3-(5-ethyl-2-furyl)-N-(4-iodophenyl)propanamide is a useful research compound. Its molecular formula is C15H16INO2 and its molecular weight is 369.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.02258 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis Techniques : The synthesis of 3-substituted furans, such as those related to the specified compound, involves directed lithiation and palladium-catalyzed coupling reactions. These methods facilitate the introduction of various substituents into the furan ring, enabling the creation of a diverse array of compounds for further study and application (Ennis & Gilchrist, 1990).
Cyclopropanation of Alkenes : Catalytic cyclopropanation using (2-furyl)carbene complexes demonstrates the versatility of furyl compounds in synthesizing cyclopropane derivatives. This process illustrates the potential of using furyl-based compounds in complex organic syntheses (Miki et al., 2004).
Chemical Properties and Interactions
Thermodynamic Properties : Research into the thermodynamic properties of compounds structurally similar to 3-(5-ethyl-2-furyl)-N-(4-iodophenyl)propanamide reveals insights into their behavior in solution. The study of their fusion temperature and temperature dependence of dissolution in various organic solvents contributes to understanding their physical and chemical behavior in different environments (Sobechko et al., 2017).
Photodimerization Potential : The influence of pressure on molecular packing and photochemical properties in chalcone analogs, including compounds with furan and phenyl groups, highlights the role of structural arrangement in determining the photochemical reactivity of such compounds. This research provides insights into how external conditions like pressure can affect the chemical reactions these compounds undergo (Bąkowicz et al., 2015).
Propriétés
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYILRIFHHBYXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-methyl-3-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4592584.png)

![2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4592597.png)
![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4592613.png)
![2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol](/img/structure/B4592615.png)
![ETHYL 1-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}-3-PIPERIDINECARBOXYLATE](/img/structure/B4592621.png)
![4-[5-(4-bromophenoxy)pentyl]morpholine](/img/structure/B4592649.png)
![3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4592664.png)
![3-[5-(3-chlorophenyl)-2-furyl]-2-(phenylsulfonyl)-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4592672.png)
![ethyl N-({[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)glycinate](/img/structure/B4592675.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B4592679.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4592686.png)
